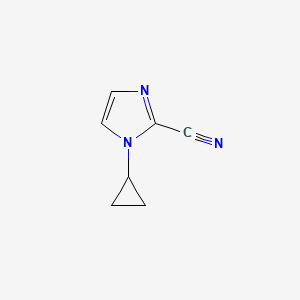
1-Cyclopropyl-1H-imidazole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-1H-imidazole-2-carbonitrile is a heterocyclic compound that features a cyclopropyl group attached to an imidazole ring, with a nitrile group at the 2-position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural and chemical properties .
Preparation Methods
The synthesis of 1-Cyclopropyl-1H-imidazole-2-carbonitrile can be achieved through various synthetic routes. Common methods include:
Debus-Radziszewski synthesis: This involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach synthesis: This method uses the dehydrogenation of imidazolines.
From alpha halo-ketones: This involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald synthesis: This method involves the cyclization of amino nitriles.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-Cyclopropyl-1H-imidazole-2-carbonitrile undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other substituted imidazoles.
Common reagents and conditions used in these reactions include acids, bases, and various solvents, depending on the desired product.
Scientific Research Applications
1-Cyclopropyl-1H-imidazole-2-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1H-imidazole-2-carbonitrile involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities and other biological processes . The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
1-Cyclopropyl-1H-imidazole-2-carbonitrile can be compared with other imidazole derivatives, such as:
1-Methylimidazole: Known for its use in ionic liquids and as a catalyst.
2-Phenylimidazole: Studied for its antimicrobial properties.
4,5-Diphenylimidazole: Used in the synthesis of dyes and pigments.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H7N3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
1-cyclopropylimidazole-2-carbonitrile |
InChI |
InChI=1S/C7H7N3/c8-5-7-9-3-4-10(7)6-1-2-6/h3-4,6H,1-2H2 |
InChI Key |
PRMZPAOPBWNWAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=CN=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one](/img/structure/B13439108.png)

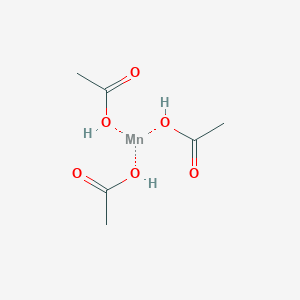
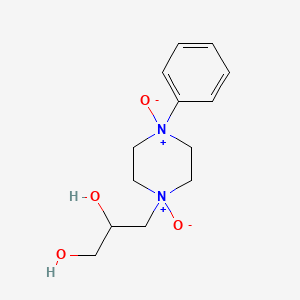
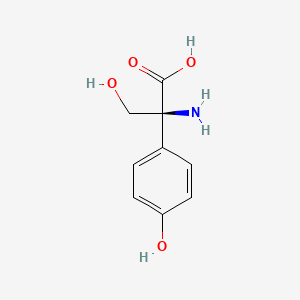
![2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-ium-1-yl]butyl]phenyl]-2-methylpropanoic acid](/img/structure/B13439141.png)
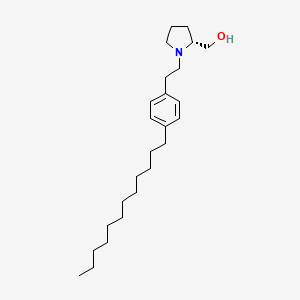



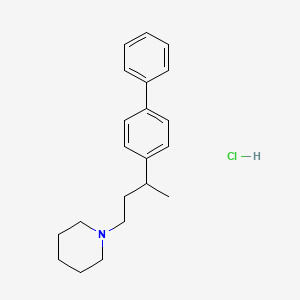
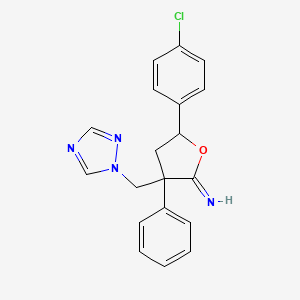
![[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]-(2,2,3,3-tetradeuteriocyclopropyl)azanide](/img/structure/B13439183.png)
